Chlorodifluoroacetyl chloride

Organic Chemistry Stereochemistry Gas-Phase Electron Diffraction

Chlorodifluoroacetyl chloride (CAS 354-24-5, CDFAC) is a halogenated acyl chloride, specifically a mixed chlorofluoroacetyl chloride. It is a colorless to pale yellow, volatile liquid with a pungent odor, highly reactive and corrosive.

Molecular Formula C2Cl2F2O
Molecular Weight 148.92 g/mol
CAS No. 354-24-5
Cat. No. B1329302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodifluoroacetyl chloride
CAS354-24-5
Molecular FormulaC2Cl2F2O
Molecular Weight148.92 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Cl)Cl
InChIInChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6
InChIKeyAZPWOLJQERBBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodifluoroacetyl Chloride (CAS 354-24-5): Technical Baseline for Procurement and Research Use


Chlorodifluoroacetyl chloride (CAS 354-24-5, CDFAC) is a halogenated acyl chloride, specifically a mixed chlorofluoroacetyl chloride. It is a colorless to pale yellow, volatile liquid with a pungent odor, highly reactive and corrosive . Its molecular weight is 148.92 g/mol, and it has a density of 1.612 g/cm³ [1]. CDFAC serves primarily as a versatile acylating agent for introducing the chlorodifluoroacetyl group (CClF2C(O)-) into organic molecules, a function that underpins its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals [2].

Why Generic Chlorodifluoroacetyl Chloride Substitution Fails: Evidence-Based Procurement Risks


Substituting chlorodifluoroacetyl chloride (CDFAC) with a generic or seemingly similar acyl halide without rigorous analytical qualification poses significant risks. The presence of corrosive impurities, such as acidic halides and metal residues, directly impacts downstream reaction yields, catalyst viability, and equipment integrity [1]. For instance, patent literature explicitly links the purity of fluorinated carboxylic acid halides like CDFAC to the quality of downstream pharmaceuticals and agrochemicals, noting that impurities can lead to process failures and increased waste [1]. Furthermore, the compound's unique structural conformation (93% gauche) differs from analogs like trifluoroacetyl chloride, which can influence reactivity and selectivity in stereospecific syntheses [2]. Therefore, procurement decisions must be guided by verifiable specifications that ensure a purified fraction with a 'significantly reduced content of impurities' to guarantee reproducible results and process economics [1].

Chlorodifluoroacetyl Chloride (354-24-5) - Quantitative Differentiation Evidence vs. Comparators


Conformational Isomer Ratio Differentiates Chlorodifluoroacetyl Chloride from Trifluoroacetyl Chloride

Gas-phase electron diffraction studies reveal that chlorodifluoroacetyl chloride (CDFAC) exists predominantly (93±3%) in a gauche conformation (Θ(ClCCCl) = 75.4±1.0°) [1]. This is in stark contrast to its fully fluorinated analog, trifluoroacetyl chloride (TFAC), which adopts an eclipsed conformation relative to the C=O bond [1]. This fundamental geometric difference arises from replacing a fluorine atom with a chlorine atom, altering the molecule's electrostatic profile and potentially its reactivity and selectivity in stereospecific reactions.

Organic Chemistry Stereochemistry Gas-Phase Electron Diffraction

Purity-Driven Process Outcomes: The Impact of Reduced Impurities on Downstream Quality

A patent for a distillation process explicitly states that for industrial manufacture, the purity of fluorinated carboxylic acid halides, specifically naming CDFAC, is 'critical for the quality of downstream products, viability of apparatus... and waste management' [1]. The invention achieves a 'significantly reduced content of impurities' for compounds like CDFAC via a multi-step distillation process, which is essential for its use in the manufacture of agriculturally and pharmaceutically active compounds [1].

Process Chemistry Quality Control Impurity Profiling Pharmaceutical Intermediates

Distinctive Physical Properties: Density and Molecular Weight Profile vs. Class

Chlorodifluoroacetyl chloride (CDFAC) exhibits a density of 1.612 g/cm³ [1] and a molecular weight of 148.92 g/mol . While not a direct comparator, these values place it distinctly within the family of halogenated acetyl chlorides. For instance, the fully fluorinated analog, trifluoroacetyl chloride (TFAC), has a lower molecular weight (132.45 g/mol), and the non-fluorinated analog, trichloroacetyl chloride, has a higher molecular weight (181.83 g/mol) [2]. The specific combination of properties influences volatility, handling, and stoichiometric calculations.

Physical Chemistry Material Characterization Chemical Handling

Proven Application Scenarios for High-Purity Chlorodifluoroacetyl Chloride


Synthesis of Fluorosubstituted-3-oxo-alcanoic Acid Intermediates for Agrochemicals

Chlorodifluoroacetyl chloride is a key starting material for synthesizing fluorosubstituted-3-oxo-alcanoic acids, which are crucial intermediates in the production of agriculturally active compounds [1]. This application demands high-purity CDFAC to ensure high yields and prevent side reactions that could compromise the efficacy of the final herbicide or fungicide [1].

Synthesis of Key Building Blocks for Pyrazole Carboxamide Fungicides

CDFAC is specifically utilized to synthesize 4,4-difluoro-4-chloro-3-oxo-butyryl chloride, which is subsequently converted into 4,4-difluoro-3-oxo-butyrate esters . These esters are essential building blocks for the preparation of 3-difluoromethyl-4-pyrazole-carboxylate esters, a core structural motif in a class of pyrazole carboxamide fungicides .

Preparation of Difluorinated Azetidinone Antibiotic Analogs

CDFAC or its esters are used to introduce the difluoroacetyl group into azetidinone (β-lactam) structures . Substituting the methylene group in these antibiotics with a difluoromethylene moiety has been shown to enhance biological activity, making CDFAC a valuable reagent for medicinal chemistry programs focused on next-generation antibiotics .

Production of Methyl Chlorodifluoroacetate for Trifluoromethylation and Difluorocarbene Generation

A derivative of CDFAC, namely its methyl ester (methyl chlorodifluoroacetate), is a key precursor for the trifluoromethylation of alkyl and aryl halides in the presence of potassium fluoride and copper iodide [2]. Furthermore, this ester serves as a source of difluorocarbene, a highly reactive intermediate used in the synthesis of insecticides and other complex fluorinated molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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